![molecular formula C18H26BrNO3 B1665316 Atropine methylbromide CAS No. 2870-71-5](/img/structure/B1665316.png)
Atropine methylbromide
Overview
Description
Atropine methylbromide is a quaternary ammonium compound . It’s used as a treatment adjunct in peptic ulcer, but its use has been replaced by more effective agents . Depending on the dose, it may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder .
Synthesis Analysis
The synthesis of Atropine in flow involves an unusual hydroxymethylation and separation of several byproducts with high structural similarity to Atropine . The process uses a combination of careful pH control in three sequential liquid–liquid extractions and a functionalized resin .
Molecular Structure Analysis
Atropine’s most stable geometry was determined using density functional theory (DFT) computations with the B3LYP/SVP functional theory basis set . A variety of energetic molecular parameters were calculated, such as the optimized energy, atomic charges, dipole moment, frontier molecular orbital energies, HOMO–LUMO energy gap, molecular electrostatic potential, chemical reactivity descriptors, and molecular polarizability .
Chemical Reactions Analysis
The reaction screening and optimization of continuous-flow Atropine synthesis involved a successful preparative electrospray (ES) pathway for the synthesis of the phenylacetyl ester intermediate . The process was optimized for solvent in both the preparative ES and microfluidics flow systems .
Scientific Research Applications
Parasympathomimetic Activity
Atropine methylbromide has been studied for its parasympathomimetic effects, particularly in relation to heart rate acceleration and prolongation of P-R intervals. It has shown peripheral parasympathomimetic effects on the heart. This research suggests a potential application in studying heart rate modulation and cardiac functions (Kottmeier & Gravenstein, 1968).
Effects on Cortical Acetylcholine Output and EEG
This compound's influence on cortical acetylcholine output and electroencephalogram (EEG) patterns has been observed. This derivative is less effective than atropine sulfate in producing high voltage EEG but is relatively active in increasing acetylcholine output. These findings open avenues for research into brain function and neurotransmitter interactions (Szerb, 1964).
Comparative Pharmacological Evaluation
This compound has been compared with atropine in pharmacological studies to evaluate their relative potency in terms of spasmolytic, mydriatic, and antisialagogue effects. This comparative approach is essential for understanding the nuanced differences in the actions of similar compounds (Cahen & Tvede, 1952).
End-Organ Specificity Comparison
Research comparing this compound with other anticholinergic drugs has provided insights into their differential effects on various end-organs such as heart rate, salivary secretion, and pupil size. This is vital for understanding drug-specific actions on different body systems (Herxheimer, 1958).
Reversal of Neuromuscular Block
Studies have compared this compound with other anticholinergics in their role in reversing residual nondepolarising neuromuscular block, providing insights into the clinical applications of these compounds in anesthesia and surgery (Dworacek, Rupreht, Bode, & Walhout, 1987).
Antinociceptive Effects
Investigations into the antinociceptive (pain-relieving) effects of atropine and this compound have shed light on the complex interactions between cholinergic systems and pain perception. This research is pivotal in pain management and the development of new analgesics (Ghelardini, Malmberg-Aiello, Giotti, Malcangio, & Bartolini, 1990).
Peripheral Autonomic Mechanisms in Conditioning
This compound has been used to explore the role of the peripheral autonomic nervous system in classical conditioning, contributing to our understanding of the interplay between autonomic and somatic systems (Albiniak & Powell, 1980).
Muscarinic Receptor Blockade and Myopia Treatment
Research has explored atropine's role in the treatment of myopia, highlighting its differential effects on various parts of the eye and suggesting potential applications in vision-related therapy (Cristaldi, Olivieri, Pezzino, Spampinato, Lupo, Anfuso, & Rusciano, 2020).
Mechanism of Action
Target of Action
Atropine methylbromide, like its close relatives homthis compound and atropine , is a muscarinic acetylcholine receptor antagonist . These receptors are the primary targets of this compound. They play a crucial role in transmitting signals in the nervous system, particularly in the parasympathetic nervous system .
Mode of Action
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors . This means it competes with acetylcholine, the natural ligand for these receptors, for binding sites. By binding to these receptors, this compound prevents acetylcholine from exerting its effects . This results in a decrease in parasympathetic activity .
Biochemical Pathways
The antagonistic action of this compound on muscarinic acetylcholine receptors affects various biochemical pathways. For instance, it can reduce the motility and secretory activity of the gastrointestinal system . It may also have a slight relaxant action on the bile ducts and gallbladder .
Pharmacokinetics
The method of administration can significantly impact the bioavailability of the drug .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on muscarinic acetylcholine receptors. This can lead to effects such as pupil dilation, decreased sweating, and increased heart rate . In larger doses, it can decrease the motility of the gastrointestinal and urinary tracts and inhibit gastric acid secretion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, there is evidence to suggest that environmental factors play a crucial role in the development of school-age onset myopia , a condition that can be treated with atropine and related compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLNCADGRIEXPK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2870-71-5 | |
Record name | Mintussin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, bromide (1:1), (3-endo)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-methylatropinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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